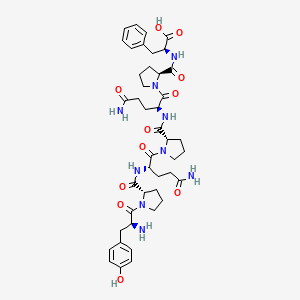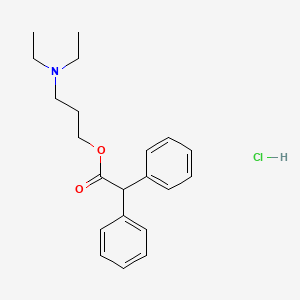
3-(Diethylamino)propyl alpha-phenylbenzeneacetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arpenal HCl is a ganglionic blocking agent which may be useful in the treatment of bronchial asthma.
Wissenschaftliche Forschungsanwendungen
Inhibition and Hydrolysis by Enzymes
3-(Diethylamino)propyl alpha-phenylbenzeneacetate hydrochloride, under the name Aprophen, has been studied for its interactions with enzymes. It is a potent reversible inhibitor and a poor substrate of human serum butyrylcholinesterase (BuChE) and rabbit liver carboxylesterases. Aprophen demonstrates complex mixed competitive noncompetitive inhibition kinetics with BuChE, showing that it has multiple binding sites for both substrate and inhibitor as well as positive cooperative ligand binding (Rush, Ralston & Wolfe, 1985).
Antimuscarinic and Bladder Activity
A study focused on the development of agents with similar properties to oxybutynin chloride, which contains a 3-(Diethylamino)propyl structure, found several potent antimuscarinics in this class. These compounds demonstrated a longer duration of activity than oxybutynin in a guinea pig cystometrogram model, indicating potential applications in treating neurogenic bladder symptoms (Carter et al., 1991).
Impurity Identification in Local Anesthetics
3-(Diethylamino)propyl compounds have been identified as impurities in the synthesis of local anesthetics like proparacaine hydrochloride. This discovery highlights the importance of quality control in pharmaceutical manufacturing (Yang et al., 2020).
Cytochrome P-450 Inhibition and Metabolism Studies
Another research focused on alpha-phenyl-alpha-propylbenzeneacetic acid 2-[diethylamino]-ethyl ester hydrochloride (SKF-525A), which is structurally related to 3-(Diethylamino)propyl compounds. This study provided insights into how SKF-525A affects the metabolism and toxicity of triphenyltin in mice, suggesting a broader applicability in understanding the metabolic pathways influenced by similar compounds (Ohhira, Matsui & Watanabe, 2000).
Biomedical Material Synthesis
3-(Diethylamino)propyl compounds have been used in the synthesis of potential materials for biomedical applications. For example, poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene] (PBDP) was synthesized and analyzed for hydrolytic degradation, demonstrating its potential use in various biomedical applications (Amin et al., 2017).
Antiarrhythmic Drug Development
Publications have reviewed the design and synthesis of antiarrhythmic drugs like nibentan and niferidyl, which feature 3-(Diethylamino)propyl structures. These drugs have undergone pharmacological research and clinical trials, signifying their importance in cardiac therapeutics (Davydova, 2019).
Eigenschaften
CAS-Nummer |
3098-65-5 |
|---|---|
Produktname |
3-(Diethylamino)propyl alpha-phenylbenzeneacetate hydrochloride |
Molekularformel |
C21H28ClNO2 |
Molekulargewicht |
361.9 g/mol |
IUPAC-Name |
3-(diethylamino)propyl 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-3-22(4-2)16-11-17-24-21(23)20(18-12-7-5-8-13-18)19-14-9-6-10-15-19;/h5-10,12-15,20H,3-4,11,16-17H2,1-2H3;1H |
InChI-Schlüssel |
KLGBXKGAWZWAIX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Kanonische SMILES |
CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
arpenal N-(3-diethylaminopropyl)-2,2-diphenylacetamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



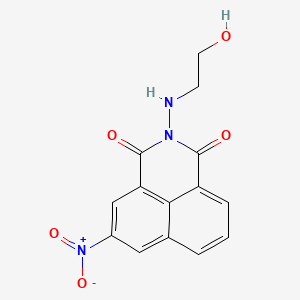

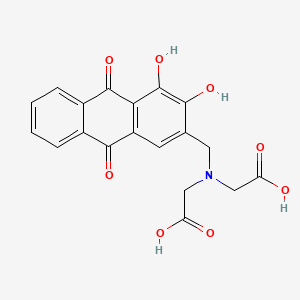
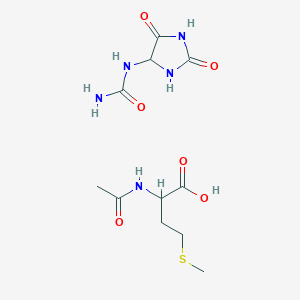
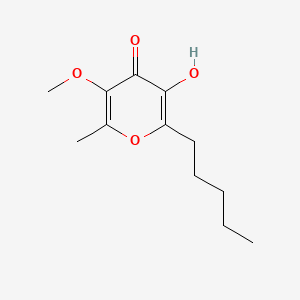
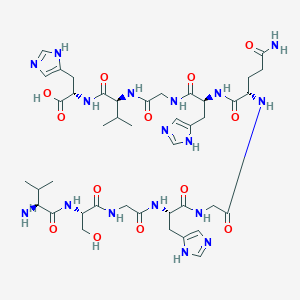

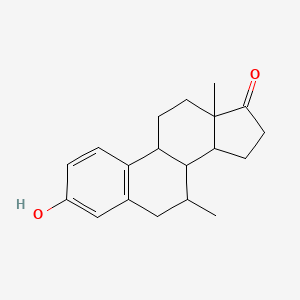
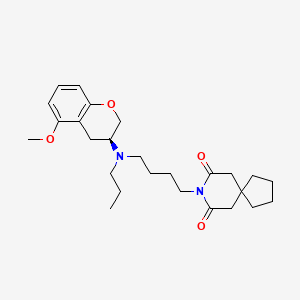
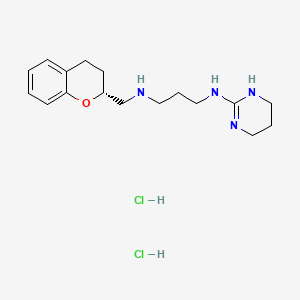
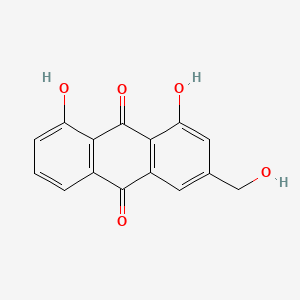
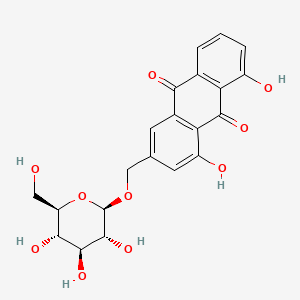
![4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol](/img/structure/B1665715.png)
